molecular formula C13H18N2O3S B5682694 ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate

ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate

Cat. No. B5682694
M. Wt: 282.36 g/mol
InChI Key: CRHOAJUSHPAKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate, also known as TAPI-1, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. TAPI-1 is a piperazine derivative that inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling, inflammation, and cancer progression.

Mechanism of Action

Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate inhibits the activity of MMPs by binding to the active site of the enzyme and preventing it from cleaving its substrate. MMPs play a role in tissue remodeling and are involved in various physiological and pathological processes, including cancer progression, inflammation, and tissue repair. By inhibiting the activity of MMPs, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has the potential to modulate these processes.
Biochemical and Physiological Effects:
ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer research, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to inhibit the invasion and metastasis of cancer cells by reducing the activity of MMPs. In inflammation, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been investigated as a potential therapeutic agent for neurological disorders, where it has been shown to reduce neuroinflammation and improve cognitive function.

Advantages and Limitations for Lab Experiments

Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in various scientific fields. However, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate also has some limitations. It has a relatively low potency compared to other MMP inhibitors, which may limit its effectiveness in certain contexts. Additionally, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to have off-target effects on other enzymes, which may complicate its use in some experiments.

Future Directions

There are several future directions for research on ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate. One area of interest is the development of more potent MMP inhibitors that can be used in cancer therapy. Another area of interest is the investigation of ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate and its potential limitations in lab experiments.

Synthesis Methods

Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2-thiopheneacetic acid with ethyl piperazine-1-carboxylate to form ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate. The compound can then be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been studied extensively in various scientific fields, including cancer research, inflammation, and neurological disorders. In cancer research, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has also been studied in the context of inflammation, where it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been investigated as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 4-(2-thiophen-2-ylacetyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-18-13(17)15-7-5-14(6-8-15)12(16)10-11-4-3-9-19-11/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHOAJUSHPAKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(thiophen-2-ylacetyl)piperazine-1-carboxylate

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